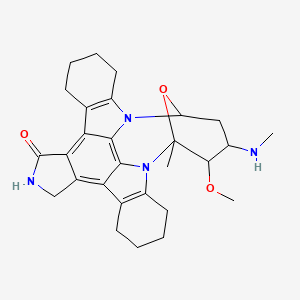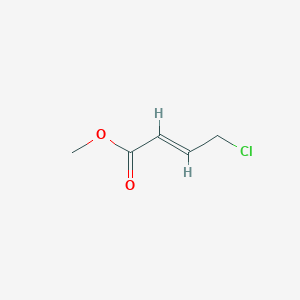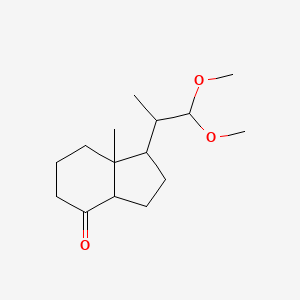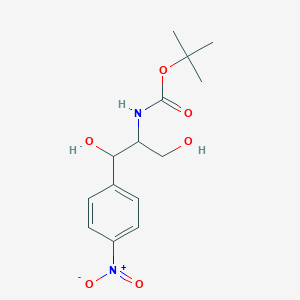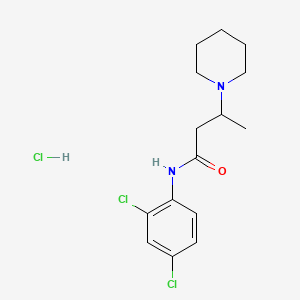![molecular formula C21H20N2O8 B12293841 3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a benzazepine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzazepine ring, followed by the introduction of hydroxyl groups and the carboxylic acid moiety. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzazepine ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-oxo-6H-benzobbenzazepine : Contains the benzazepine ring but lacks the hydroxyl groups and carboxylic acid moiety.
- 3,4,5-trihydroxy-6-oxo-6H-benzo7annulene : Similar structure but with different ring systems and functional groups.
3,4,5-trihydroxybenzoic acid: A simpler compound with similar hydroxyl groups but lacking the benzazepine ring.
Uniqueness
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid is unique due to its combination of hydroxyl groups, a benzazepine ring, and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C21H20N2O8 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29) |
Clave InChI |
WWQCHHFYIDCMSO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)
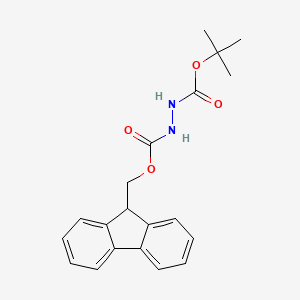
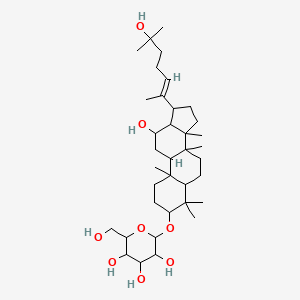
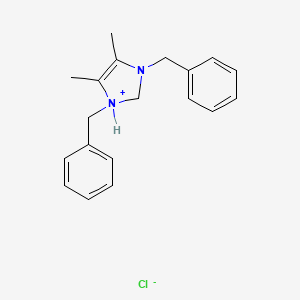
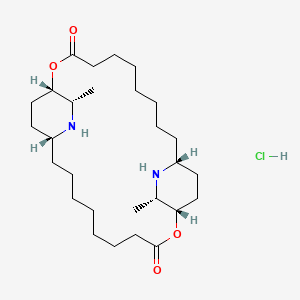
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
